Gadoteric acid
Description
Overview of Gadolinium-Based Contrast Agents (GBCAs) in Research
GBCAs are a class of contrast agents used in MRI to improve the visibility of internal body structures. emjreviews.com The central component of these agents is the gadolinium ion (Gd³⁺), a lanthanide metal with strong paramagnetic properties. emjreviews.com In their free form, Gd³⁺ ions are toxic. openaccessjournals.commdpi.com To mitigate this toxicity, the gadolinium ion is bound to a chelating organic ligand, forming a stable complex that can be safely administered. openaccessjournals.commdpi.com
These agents work by altering the relaxation times of water protons in their vicinity. dovepress.comdrugbank.com This interaction enhances the signal intensity on MRI scans, leading to better contrast between different tissues. dovepress.comdrugbank.com GBCAs are broadly classified based on the structure of their chelating ligand (linear or macrocyclic) and their ionic nature (ionic or non-ionic). researchgate.neteuropa.eu This classification is crucial as it relates to the stability of the complex and the potential for the release of free Gd³⁺ ions in the body. mdpi.comtandfonline.comresearchgate.net
Distinctive Features of Gadoteric Acid (Gd-DOTA) within GBCA Classification
This compound, also known by the acronym Gd-DOTA, is distinguished within the GBCA class by its specific combination of a macrocyclic ligand and an ionic nature. tandfonline.comwikipedia.orgradiopaedia.orgnih.gov This unique structure contributes to its high stability. tandfonline.comopenaccessjournals.comunich.it
Macrocyclic Structure and Ligand (DOTA)
This compound is formed by the chelation of a Gd³⁺ ion with the ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA. openaccessjournals.compatsnap.comontosight.ai The DOTA ligand has a macrocyclic structure, meaning it forms a cage-like structure that encapsulates the gadolinium ion. mdpi.comtandfonline.comresearchgate.net This "pre-organized" cavity of the DOTA macrocycle provides a highly stable complex with the Gd³⁺ ion. mdpi.compreprints.org The synthesis of DOTA and its derivatives is a key area of research for developing new and improved contrast agents. nih.govpdx.edupdx.edursc.orgcubresa.com The ligand binds to the gadolinium ion through its four nitrogen atoms and four carboxylate groups. preprints.orgwikipedia.org This cage-like chelation is a defining feature that differentiates it from linear GBCAs, which have an open-chain structure. mdpi.comtandfonline.comresearchgate.net The macrocyclic structure is associated with greater thermodynamic and kinetic stability, reducing the likelihood of the toxic Gd³⁺ ion being released in vivo. tandfonline.comnih.govopenaccessjournals.comunich.itpreprints.org
Ionic Nature of the Complex
In addition to its macrocyclic structure, this compound is an ionic complex. openaccessjournals.comtandfonline.comhpra.iegeneesmiddeleninformatiebank.nleuropa.eu This means that when in solution, the complex carries a net electrical charge. researchgate.net The ionic character of the Gd-DOTA complex contributes to its high stability. tandfonline.comresearchgate.netunich.it The combination of a macrocyclic structure and an ionic nature results in this compound having one of the highest stability profiles among all clinically available GBCAs. tandfonline.comresearchgate.netnih.govopenaccessjournals.comunich.it This high stability is a critical factor in its research applications, as it minimizes the potential for transmetallation, a process where the Gd³⁺ ion is replaced by other endogenous ions like zinc. nih.gov
Paramagnetic Properties and Relaxation Enhancement Principles
The efficacy of this compound as a contrast agent is due to the paramagnetic properties of the chelated Gd³⁺ ion. wikipedia.orgpatsnap.comontosight.ai Paramagnetism arises from the presence of unpaired electrons in the gadolinium ion. patsnap.com When placed in a strong magnetic field, such as that of an MRI scanner, these unpaired electrons create a large local magnetic moment. dovepress.comdrugbank.comwikipedia.org This magnetic moment interacts with the surrounding water protons, significantly shortening their T1 (spin-lattice) and, to a lesser extent, their T2 (spin-spin) relaxation times. dovepress.comwikipedia.orgontosight.aihpra.ie The shortening of the T1 relaxation time is the primary mechanism for contrast enhancement in T1-weighted MRI sequences, resulting in a brighter signal in tissues where the contrast agent has accumulated. dovepress.comdrugbank.comontosight.ai The efficiency of a contrast agent in enhancing relaxation rates is quantified by its relaxivity (r1 and r2). openaccessjournals.com Research has shown that the relaxivity of this compound is influenced by the magnetic field strength and the local tissue environment. openaccessjournals.comresearchgate.netnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅GdN₄O₈ openaccessjournals.com |
| Molar Mass | 558.65 g·mol⁻¹ wikipedia.org |
| Structure | Macrocyclic, Ionic tandfonline.comwikipedia.org |
| Ligand | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) openaccessjournals.compatsnap.com |
| Thermodynamic Stability (log Ktherm) | 25.8 openaccessjournals.com |
| Conditional Stability (log Kcond at pH 7.4) | 18.8 openaccessjournals.com |
| T1 Relaxivity in plasma at 1.5 T, 37°C (mM⁻¹s⁻¹) | 3.6 (3.4–3.8) radiopaedia.orgopenaccessjournals.com |
| T2 Relaxivity in plasma at 1.5 T, 37°C (mM⁻¹s⁻¹) | 4.3 (3.4–5.2) openaccessjournals.com |
| T1 Relaxivity in plasma at 3 T, 37°C (mM⁻¹s⁻¹) | 3.5 (3.3–3.7) openaccessjournals.com |
| T2 Relaxivity in plasma at 3 T, 37°C (mM⁻¹s⁻¹) | 4.9 (4.0–5.8) openaccessjournals.com |
Historical Development and Research Milestones of this compound
This compound, marketed under the brand name Dotarem®, was first approved in France in 1989. wikipedia.orgopenaccessjournals.com It was later approved by the U.S. Food and Drug Administration (FDA) in March 2013, making it the seventh GBCA to be approved in the United States for central nervous system MRI. wikipedia.org The development of DOTA as a chelating agent dates back to 1976. wikipedia.org A significant body of research has since focused on the stability and safety profile of this compound, particularly in comparison to linear GBCAs. tandfonline.comresearchgate.netunich.itnih.gov Studies have consistently highlighted its high kinetic and thermodynamic stability, which is a key factor in minimizing the risk of gadolinium release. openaccessjournals.compreprints.orgnih.govnih.govresearchgate.net This has led to its classification as a low-risk agent for nephrogenic systemic fibrosis (NSF), a rare but serious condition associated with some GBCAs. tandfonline.comopenaccessjournals.comnih.govclinicaltrials.eu Ongoing research continues to explore new applications and formulations of DOTA-based chelates to further enhance their diagnostic capabilities and stability. nih.govpdx.edunih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H28GdN4O8+3 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3 |
InChI Key |
GFSTXYOTEVLASN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3] |
Origin of Product |
United States |
Physicochemical and Spectroscopic Characterization in Research
Thermodynamic and Kinetic Stability of Gadoteric Acid Complexes
The stability of gadolinium-based contrast agents is of paramount importance. This compound is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) composed of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelating a gadolinium (Gd3+) ion. nih.gov This structure contributes to its high thermodynamic and kinetic stability, which is crucial for minimizing the release of toxic free gadolinium ions in the body. nih.govresearchgate.netnih.gov
The stability of these complexes is influenced by both thermodynamic and kinetic factors. Thermodynamic stability refers to the equilibrium constant for the formation of the complex, while kinetic stability, or inertness, relates to the rate at which the complex dissociates. nih.govscienceopen.com For this compound, both are exceptionally high, which is attributed to the pre-organized rigid structure of the DOTA macrocycle that securely cages the gadolinium ion. nih.govnih.govresearchgate.net
| Stability Parameter | Description | Significance for this compound |
| Thermodynamic Stability | Refers to the equilibrium constant for the formation of the Gd-DOTA complex. A higher constant indicates a more stable complex at equilibrium. | This compound possesses a very high thermodynamic stability constant, indicating a strong binding affinity between the gadolinium ion and the DOTA ligand. nih.gov |
| Kinetic Stability (Inertness) | Describes the rate at which the gadolinium ion dissociates from the DOTA chelate. A slower dissociation rate signifies greater kinetic stability. | The macrocyclic structure of this compound provides a high degree of kinetic inertness, making the release of free gadolinium extremely slow. researchgate.netnih.gov |
pH Dependence of Complex Dissociation
The dissociation of gadolinium chelates can be influenced by the surrounding pH. Acidic conditions can promote the dissociation of the gadolinium ion from its chelate. However, this compound exhibits remarkable stability even in acidic environments. researchgate.net Studies have shown that while linear chelates can undergo significant dissociation at low pH, the macrocyclic structure of this compound provides substantial resistance to acid-catalyzed dissociation. researchgate.netresearchgate.net X-ray absorption fine structure (XAFS) signals of this compound complexes have shown only a slight dependence on pH in the range of 1 to 1.5, in stark contrast to the progressive dissociation observed for linear complexes under similar acidic conditions. researchgate.net This high stability across a range of pH values is a critical feature, particularly in biological systems where local pH can vary.
Proton Relaxation Theory and Relaxivity Research
The primary function of this compound as a contrast agent is to enhance the relaxation rates of water protons in its vicinity, thereby increasing the signal intensity in magnetic resonance imaging (MRI). wikipedia.orgpatsnap.com This phenomenon is quantified by a parameter called relaxivity (r1 and r2), which is a measure of the efficiency of a contrast agent in shortening the T1 and T2 relaxation times of water protons. nih.govmriquestions.com
T1 and T2 Relaxation Time Modification
This compound, being a paramagnetic substance, shortens both the longitudinal (T1) and transverse (T2) relaxation times of nearby water protons. mriquestions.comnih.gov The shortening of T1 is the primary effect utilized in T1-weighted imaging, leading to a brighter signal in tissues where the contrast agent accumulates. patsnap.com While T2 is also shortened, the effect on T1 is typically more pronounced at the concentrations used in clinical practice. mriquestions.comnih.gov The efficiency of a contrast agent is determined by its r1 and r2 relaxivity values, which represent the change in the relaxation rates (1/T1 and 1/T2) per unit concentration of the agent. nih.govmriquestions.com
Influence of Magnetic Field Strength on Relaxivity
The relaxivity of gadolinium-based contrast agents is not constant but can vary with the strength of the applied magnetic field. nih.govmriquestions.com Generally, for small molecule chelates like this compound, the r1 relaxivity tends to show a slight decrease as the magnetic field strength increases. mriquestions.comfrontiersin.org However, the relaxivity values for gadoterate (B1198928) are considered to be relatively stable across the spectrum of magnetic field strengths commonly used in clinical MRI (0.2–1.5 T). nih.gov In contrast, the r2 relaxivity tends to increase with higher magnetic field strengths. nih.gov Understanding this relationship is crucial for optimizing imaging protocols at different field strengths.
| Magnetic Field Strength | Effect on r1 Relaxivity of this compound | Effect on r2 Relaxivity |
| Low to High Field | Tends to slightly decrease with increasing field strength. mriquestions.comfrontiersin.org | Tends to increase with increasing field strength. nih.gov |
Theoretical Models for Relaxivity (e.g., Solomon-Bloembergen-Morgan theory)
The number of water molecules (q) directly coordinated to the gadolinium ion. nih.govnih.gov
The rotational correlation time (τR) , which is the time it takes for the complex to rotate by one radian. frontiersin.orgnih.gov
The residence lifetime (τM) of the coordinated water molecule. frontiersin.orgnih.gov
The electronic relaxation times (T1e and T2e) of the gadolinium ion. frontiersin.org
The SBM equations model how these parameters interact to influence the T1 and T2 relaxation rates. nih.gov Research into optimizing contrast agents often involves modifying these parameters to achieve higher relaxivity. For instance, increasing the molecular size to slow down the rotational motion (increase τR) can lead to higher relaxivity, a principle often employed in the design of macromolecular or blood-pool contrast agents. nih.govnih.gov
Spectroscopic Analysis for Characterization and Purity Assessment
Spectroscopic techniques are indispensable for the characterization and quality control of this compound, ensuring its structural integrity and purity. Methods such as Infrared (IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are routinely employed.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the functional groups present in the this compound molecule and verifying the formation of the gadolinium complex. The spectrum of the DOTA ligand is characterized by absorption bands corresponding to the carboxylic acid O-H and C=O stretches. Upon complexation with gadolinium, significant changes in the IR spectrum are observed. Notably, the deprotonation of the carboxylate groups leads to the disappearance of the broad O-H absorption band and a shift in the carbonyl (C=O) stretching frequency, indicating coordination of the carboxylate oxygen atoms to the Gd(III) ion. The appearance of new bands at lower frequencies can also be attributed to the Gd-O and Gd-N vibrations, confirming the successful chelation.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of this compound and its formulations. It is used to separate the this compound complex from any unreacted DOTA ligand, free gadolinium, or other synthesis-related impurities. Various HPLC methods have been developed for this purpose. For instance, a mixed-mode column like the Newcrom BH can be utilized with a mobile phase of water and acetonitrile (B52724) to retain and analyze this compound, with detection typically performed in the low UV range (e.g., 200 nm). ub.edu
HPLC is also critical for stability studies and for analyzing metabolites. Studies on the excretion of this compound have used HPLC-based analysis, which confirmed that the compound is excreted unchanged in the urine, indicating its high in vivo stability. rsc.org Purification protocols for this compound meglumine (B1676163) salt also rely on HPLC to verify the purity of the final product, with methods capable of improving purity from initial levels of 90-94% to over 99.6%. rsna.org
HPLC Purity Assessment of this compound Meglumine Salt
| Sample Stage | Reported HPLC Purity | Reference |
|---|---|---|
| Crude Product (Example 1) | 90.1% | rsna.org |
| Purified Product (Example 1) | 99.8% | rsna.org |
| Crude Product (Example 2) | 94.2% | rsna.org |
| Purified Product (Example 2) | 99.7% | rsna.org |
Quantum-Chemical Calculations and Molecular Modeling of Complexes
Computational chemistry provides profound insights into the electronic structure, stability, and dynamics of this compound. Quantum-chemical calculations and molecular modeling are powerful tools for understanding the properties that make it a stable and effective contrast agent.
The exceptional stability of this compound is rooted in the properties of its chelating agent, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA is a macrocyclic ligand derived from cyclen, featuring four nitrogen atoms in the 12-membered ring and four carboxylate arms. researchgate.netnih.gov This structure allows it to act as an octadentate ligand for lanthanide ions like Gd(III). researchgate.net
The chelation process involves the DOTA ligand enveloping the Gd(III) ion. This binding is characterized by a very high thermodynamic stability constant, which is crucial for preventing the in vivo release of toxic free Gd(III) ions. Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the nature of the chemical bonds within the complex. These studies reveal that the interaction between Gd(III) and the DOTA ligand is primarily ionic in nature. DFT calculations also show that complexation of a metal ion within the DOTA ligand strengthens the bonds of the ligand itself, making it less susceptible to degradation from radical attacks compared to the free ligand. The macrocyclic nature of DOTA imparts high kinetic inertness to the complex, meaning the dissociation of the Gd(III) ion is extremely slow, further enhancing its safety profile.
X-ray diffraction studies and molecular modeling have established the coordination geometry of the this compound complex, [Gd(DOTA)(H2O)]-. The Gd(III) ion is nine-coordinate. researchgate.net The DOTA ligand provides eight donor atoms: the four nitrogen atoms of the macrocycle and one oxygen atom from each of the four carboxylate arms. researchgate.net The macrocyclic ring forms a 'hat' over the metal ion rather than the ion sitting inside the cavity. The ninth coordination site is occupied by a single water molecule, which is essential for the relaxivity mechanism. researchgate.net
Molecular dynamics (MD) simulations and DFT calculations have been used to model the complex in aqueous solution. These studies provide detailed information on bond lengths, angles, and the dynamics of the system. For example, DFT calculations have been used to investigate the hyperfine interactions on the nuclei of the inner-sphere water molecule. These calculations show a strong spin-polarization of the coordinated water, which affects the relaxation properties of its ¹⁷O nucleus. MD simulations have allowed for the accurate parametrization of the [Gd(DOTA)]⁻ complex and have been used to characterize the dynamics of water molecules in the first and second hydration spheres, providing a more complete picture of the environment around the paramagnetic center.
Pre Clinical and in Vitro Mechanistic Studies of Gadoteric Acid
Molecular Mechanisms of Action in Biological Systems (Paramagnetism and Proton Interaction)
Gadoteric acid's function as a magnetic resonance imaging (MRI) contrast agent is rooted in its paramagnetic nature. patsnap.com The gadolinium ion (Gd3+) at its core possesses unpaired electrons, which create a significant magnetic moment when subjected to an external magnetic field, such as that in an MRI scanner. patsnap.comnih.gov This inherent magnetic property is the basis for its ability to enhance image contrast. patsnap.com The organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelates the gadolinium ion, forming a stable complex that prevents the release of toxic free Gd3+ into the body. patsnap.comdrugbank.com
When introduced into a biological system, the paramagnetic this compound molecule interacts with the surrounding water protons (hydrogen nuclei). patsnap.com The strong magnetic field generated by the gadolinium ion influences the behavior of these nearby protons. patsnap.comnih.gov This interaction is crucial as MRI relies on detecting signals from water protons to generate images. This compound does not cross the intact blood-brain barrier, so it does not enhance normal brain tissue. dovepress.com However, in areas where the blood-brain barrier is disrupted or there is abnormal vascularity, this compound can accumulate, allowing for visualization of lesions like neoplasms, abscesses, and infarcts. drugbank.comdovepress.com
The primary mechanism by which this compound enhances MRI images is by shortening the relaxation times of water protons, specifically the longitudinal (T1) and, to a lesser extent, the transverse (T2) relaxation times. nih.govdovepress.com After being excited by a radiofrequency pulse in the MRI scanner, protons relax back to their equilibrium state. This compound accelerates this process. patsnap.com The shortening of the T1 relaxation time is particularly significant, causing tissues where the contrast agent is present to appear brighter on T1-weighted images. patsnap.com This increased signal intensity provides a stark contrast between normal and pathological tissues, thereby improving diagnostic accuracy. patsnap.compatsnap.com The relaxivity of this compound, which is a measure of its efficiency in enhancing relaxation rates, is relatively consistent across the magnetic field strengths commonly used in clinical MRI. drugbank.comdovepress.com
Comparative Studies with Other Gadolinium Chelates in Experimental Models
The performance of this compound has been extensively compared with other gadolinium chelates in various experimental settings to evaluate its relative efficacy and stability.
Relaxivity is a key parameter for a contrast agent's effectiveness. In vitro studies comparing this compound with other GBCAs have provided valuable insights. For instance, at 37°C in plasma, the T1 relaxivity of this compound is reported to be between 3.4 and 3.8 mM⁻¹s⁻¹ at 1.5 T. openaccessjournals.com Comparative studies have shown that the relaxivity of gadobutrol (B1674391) is significantly higher than that of gadoteridol (B1662839) and this compound in human plasma at various magnetic field strengths (1.5 T, 3 T, and 7 T). nih.gov Specifically, in human plasma at 3 T, the T1 relaxivity of this compound was found to be 3.00 ± 0.13 L/(mmol·s), while gadobutrol's was 4.97 ± 0.59 L/(mmol·s) and gadoteridol's was 3.28 ± 0.09 L/(mmol·s). nih.gov Another study reported the relaxivity of this compound to be 3.6 mM⁻¹s⁻¹, compared to 4.1 mM⁻¹s⁻¹ for gadopentetate dimeglumine. ahajournals.org These differences in relaxivity can influence the degree of contrast enhancement achieved at a given dose.
| Gadolinium Chelate | T1 Relaxivity (L/(mmol·s)) | Reference |
|---|---|---|
| This compound | 3.00 ± 0.13 | nih.gov |
| Gadobutrol | 4.97 ± 0.59 | nih.gov |
| Gadoteridol | 3.28 ± 0.09 | nih.gov |
| Gadopentetate dimeglumine | 4.1 | ahajournals.org |
In vivo studies in animal models have further characterized the performance of this compound. In a study on mice, this compound was found to be a highly effective contrast agent for visualizing the perilymphatic spaces of the inner ear. researchgate.net When compared to other agents like gadobutrol, gadodiamide, and gadopentetic acid, this compound (Dotarem) demonstrated rapid and clear morphological enhancement. researchgate.net Another study in a porcine model of acute myocardial infarction found that a manganese-based contrast agent, RVP-001, performed equivalently to this compound in assessing ischemic lesions, with no significant difference in lesion volume or voxel intensity. ahajournals.org In rats, this compound showed minimal tissue retention compared to the linear non-ionic agent gadodiamide. amegroups.org
Studies on Gadolinium Dissociation and Retention in Pre-clinical Models
A critical aspect of GBCA safety is the stability of the chelate and the potential for gadolinium to dissociate and be retained in the body. This compound, being a macrocyclic and ionic chelate, exhibits high thermodynamic and kinetic stability. dovepress.comopenaccessjournals.com This structure is associated with a lower tendency for gadolinium dechelation compared to linear agents. dovepress.com
Comparison of Macrocyclic vs. Linear Chelates on Retention
The chemical structure of the chelating agent in gadolinium-based contrast agents (GBCAs) is a key determinant of gadolinium (Gd) retention in the body. GBCAs are categorized as either linear or macrocyclic, based on the configuration of the ligand that encases the toxic Gd(III) ion. nih.goveuropa.eu Macrocyclic chelates, such as this compound, hold the Gd(III) ion within a pre-organized cavity, forming a more stable complex compared to the flexible, open-chain structure of linear chelates. appliedradiology.com This difference in stability has significant implications for the potential release of free Gd(III) and its subsequent deposition in tissues. nih.gov
Studies have consistently shown that linear GBCAs are associated with greater Gd retention in various tissues, including the brain, compared to macrocyclic agents like this compound. medsafe.govt.nz The lower stability of linear chelates means that the Gd(III) ion can dissociate more readily, leading to higher concentrations of retained gadolinium. nih.gov Autopsy studies have confirmed that while all GBCAs can enter the brain, the administration of linear GBCAs results in significantly higher levels of gadolinium retention than macrocyclic GBCAs. medsafe.govt.nz In animal models, rats administered with linear GBCAs showed higher and more persistent levels of gadolinium in the brain compared to those given macrocyclic agents. appliedradiology.com Specifically, one study found that at one year post-administration, gadolinium levels in the brain following the use of the macrocyclic agent this compound were over 30 times lower than those observed with the linear agent gadodiamide. europa.eu
The enhanced stability of macrocyclic chelates like this compound is a critical factor in minimizing gadolinium retention. While short-term accumulation in the brain has been observed with macrocyclic agents, long-term persistence is not a significant finding. europa.eu This contrasts with linear agents, where gadolinium has been shown to persist for longer periods. europa.eu The choice of a macrocyclic agent like this compound may be preferable in clinical practice to reduce the potential for long-term gadolinium accumulation. medsafe.govt.nz
Table 1: Gadolinium Retention: Macrocyclic vs. Linear Chelates
| Chelate Type | Agent Example | Stability | Gadolinium Retention | Reference |
| Macrocyclic | This compound | High | Low | europa.eumedsafe.govt.nz |
| Linear | Gadodiamide | Low | High | europa.eumedsafe.govt.nz |
Tissue Distribution in Animal Models (e.g., brain, bone, liver, skin)
Pre-clinical studies in animal models have demonstrated that gadolinium from this compound can be distributed to various tissues, although the levels are generally lower compared to linear GBCAs. Following administration, gadolinium has been detected in the brain, bone, liver, and skin of animals. nih.gov
In rats, studies have shown that even macrocyclic agents like this compound can lead to measurable gadolinium concentrations in the skin for up to 20 days post-administration. sukl.gov.cz Similarly, evidence from animal data indicates the accumulation of this compound in bone tissue for up to three weeks. sukl.gov.cz Research comparing different macrocyclic GBCAs in rats found that while all resulted in some level of skin retention, the levels varied between agents. researchgate.net
Animal studies have also confirmed gadolinium deposition in the liver and kidneys following the administration of GBCAs. nih.gov A study in rats with normal renal function showed that repeated administration of this compound resulted in gadolinium deposition in these organs. mdpi.com While the absolute amounts are lower than with linear agents, these findings indicate that even stable macrocyclic compounds are not entirely free from tissue deposition. mdpi.comnih.gov
The brain is another site of gadolinium deposition. Animal models have been instrumental in demonstrating that GBCAs can cross the blood-brain barrier and accumulate in brain tissue. medsafe.govt.nz However, the extent of this deposition is significantly less with macrocyclic agents like this compound compared to their linear counterparts. europa.eumedsafe.govt.nz
Long-Term Effects of Single Exposure in Animal Models
The long-term consequences of a single exposure to this compound have been investigated in animal models, particularly focusing on renal and hepatic effects. In a long-term study (20 weeks) in healthy rats, a single dose of this compound resulted in significantly higher iron levels compared to the control group. mdpi.comnih.gov However, other biochemical markers that were altered in the short-term, such as liver transaminases, returned to normal levels over the 20-week period, suggesting a resolution of the initial hepatic effects. mdpi.com
Histopathological examination of the kidneys in the long-term study revealed that the this compound group did not show significant changes in the scores for glomerular and tubulointerstitial lesions compared to the control group. mdpi.comresearchgate.net This is in contrast to free gadolinium, which was associated with mild glomerular lesions and advanced tubulointerstitial lesions. mdpi.com
Gene expression analysis in the kidney tissue of rats 20 weeks after a single exposure to this compound showed a much lower number of differentially expressed genes compared to the short-term (2-day) exposure. nih.govresearchgate.net This suggests that many of the initial cellular responses in the kidney tend to normalize over time. mdpi.com However, the persistence of some changes, such as increased iron levels, indicates that even a single exposure to a macrocyclic GBCA can have lasting effects that warrant further investigation, especially in the context of repeated exposures. mdpi.com
Cellular and Molecular Responses to this compound in In Vitro Models
Impact on Cell Viability and Proliferation
In vitro studies have been conducted to assess the direct effects of this compound on various cell types, providing insights into its cellular toxicity. In a study using primary murine osteoblasts (bone-forming cells), exposure to this compound had minor effects on cell viability. researchgate.netnih.gov However, it did cause a dose-dependent reduction in osteoblast differentiation, with a 23.1% reduction observed at the highest concentration tested. researchgate.netnih.gov For osteoclast progenitor cells (involved in bone resorption), this compound exposure led to a dose-dependent increase in cell viability but a decrease in differentiation by 38.2%. researchgate.netnih.gov
In another study, this compound was shown to decrease the viability of K562 cancer cells in a concentration-dependent manner. nih.gov Research on NIH 3T3 mouse fibroblasts indicated that cells treated with this compound exhibited lower viability compared to those treated with another macrocyclic agent, gadobutrol. mdpi.com These findings suggest that while this compound is generally considered to have a favorable safety profile, it can exert direct effects on cell viability and function in vitro, and these effects can be cell-type specific.
Table 2: In Vitro Effects of this compound on Cell Viability and Differentiation
| Cell Type | Effect on Viability | Effect on Differentiation | Reference |
| Murine Osteoblasts | Minor effect | Reduced (up to 23.1%) | researchgate.netnih.gov |
| Murine Osteoclast Progenitors | Increased | Reduced (by 38.2%) | researchgate.netnih.gov |
| K562 Cancer Cells | Decreased (concentration-dependent) | Not reported | nih.gov |
| NIH 3T3 Fibroblasts | Lower than gadobutrol | Not reported | mdpi.com |
Effects on Actin Polymerization and Macrophage Phenotype
Recent in vitro research has highlighted the influence of this compound on the cellular machinery of macrophages, specifically affecting the actin cytoskeleton and influencing their activation state or phenotype. One study demonstrated that this compound appeared to affect actin polymerization, leading to the elongation of macrophages and a relocation of their organelles. nih.govresearchgate.net The actin cytoskeleton is crucial for macrophage functions such as motility, phagocytosis, and antigen presentation.
Furthermore, exposure to this compound was found to modulate the macrophage phenotype. It enhanced the pro-inflammatory M1 phenotype, as indicated by increased expression of inducible nitric oxide synthase (iNOS) and CD80. nih.govresearchgate.net Conversely, it decreased the anti-inflammatory M2 phenotype, shown by a reduction in the high-affinity IgE receptor FcεRI. nih.govresearchgate.net This shift towards a pro-inflammatory state suggests that this compound could potentially influence inflammatory responses at the cellular level. Interestingly, the study also noted that a magnetic field gradient had an opposite effect on these parameters. nih.govresearchgate.net The RhoA pathway, a key regulator of actin dynamics, is implicated in these morphological and phenotypical changes. nih.gov
Gene Expression Analysis in Animal Tissues (e.g., kidney)
Gene expression studies in animal models provide a molecular-level understanding of the biological response to this compound. In a study on Wistar rats, a single exposure to this compound induced short-term changes in gene expression in the kidney. oup.comresearchgate.net Specifically, 48 hours after administration, there was an increased gene expression of interleukin-6 (il6) compared to the control group. oup.comresearchgate.net However, the expression of other inflammatory markers like transforming growth factor-beta 1 (tgfb1) and nuclear factor-kappa B (nfkb1) was not significantly different from the control group at this time point. oup.comresearchgate.net
Long-term follow-up at 20 weeks revealed a significant reduction in the number of differentially expressed genes in the kidneys of rats exposed to this compound compared to the short-term analysis. nih.govresearchgate.net This indicates that many of the initial gene expression changes are transient. mdpi.com However, a distinct differential gene expression pattern was still observable compared to the control group, suggesting some persistent molecular alterations. nih.govresearchgate.net Analysis of specific genes at 20 weeks in the kidney tissue of rats exposed to a single dose of this compound was also performed, including those related to apoptosis (casp3, bcl2), inflammation (spp1, sqstm1, nfkb1, nfe2, nlrp3, il6), and others. cespu.pt These studies highlight that even a single dose of a stable macrocyclic GBCA like this compound can induce measurable, though often transient, changes in gene expression in the kidney.
Investigation of Transport Mechanisms Across Biological Barriers in Animal Models
Studies utilizing animal models, particularly mice, have been instrumental in elucidating the passage of this compound across the tightly regulated barriers of the inner ear. These investigations often employ high-field magnetic resonance imaging (MRI) to visualize and quantify the distribution of the contrast agent over time.
A significant study involving 60 Balb/C mice utilized ultra-high-field (9.4 T) MRI to analyze the temporal and spatial parameters of penetration of several gadolinium (Gd) complexes, including this compound, following intravenous administration. nih.govscience.gov The aim was to identify the most effective contrast agent for visualizing the perilymphatic spaces of the scala tympani, scala vestibuli, and scala media of the inner ear. nih.govscience.gov The signal intensity on high-resolution T1-weighted images served as a metric for the drug's delivery and penetration into the perilymphatic and endolymphatic spaces. nih.govscience.gov
The findings from this comparative study indicated that this compound was a highly effective agent for enhancing the visualization of the perilymphatic spaces within the mouse inner ear labyrinth. nih.govresearchgate.net This includes the scala tympani and scala vestibuli of the cochlea, as well as the semicircular canals of the vestibular apparatus. nih.govresearchgate.net
Blood-Perilymph Barrier Penetration
The blood-perilymph barrier regulates the passage of substances from the blood into the perilymph, the fluid filling the scala tympani and scala vestibuli. In animal models, the intravenous administration of gadolinium-based contrast agents has been shown to result in their gradual uptake into the perilymph. frontiersin.orgnih.gov
In a study comparing multiple gadolinium agents, this compound demonstrated notable efficacy in crossing the blood-perilymph barrier. nih.govresearchgate.net Analysis of the area under the curve for intensity enhancement in the perilymph revealed a statistically significant difference in the uptake among the various contrast agents tested. nih.govresearchgate.net this compound was identified as the most effective compound for achieving rapid and clear morphological enhancement, which is crucial for analyzing the temporal and spatial distribution within the perilymphatic space. nih.govscience.govresearchgate.net In rodents, the signal intensity from gadolinium-based contrast agents in the perilymph generally peaks around 100 minutes after administration. frontiersin.orgnih.gov
The following table summarizes the comparative efficacy of this compound in perilymph enhancement based on the findings.
| Feature | Finding | Source |
| Comparative Efficacy | ANOVA analysis of the area under the curve of intensity enhancement in perilymph showed a significant difference (p < 0.05) in uptake between different contrast agents. | nih.govresearchgate.net |
| Penetration Characteristics | This compound was found to be the most effective Gd compound for rapid, morphological enhancement for temporal and spatial distribution analysis in the perilymphatic space. | nih.govscience.govresearchgate.net |
| Peak Enhancement Time (Rodents) | Signal intensity in the perilymph peaks approximately 100 minutes after intravenous administration of gadolinium-based contrast agents. | frontiersin.orgnih.gov |
| Affected Structures | Demonstrated enhanced visualization of the scala tympani, scala vestibuli, and semicircular canals. | nih.govresearchgate.net |
Intrastrial Fluid-Blood Barrier Dynamics
The intrastrial fluid-blood barrier is a critical component of the cochlea's lateral wall, regulating the microenvironment of the stria vascularis. The permeability of this barrier is essential for maintaining the unique ionic composition of the endolymph. nih.gov The transcellular and paracellular pathways are the main routes for substance transport across this barrier. nih.gov
The same animal study that evaluated blood-perilymph barrier penetration also provided insights into the dynamics at the intrastrial fluid-blood barrier. nih.govscience.gov The research aimed to determine the most effective gadolinium complex for analyzing drug penetration of both the blood-perilymph and the intrastrial fluid-blood barriers. nih.govscience.gov While the results highlighted the pronounced enhancement in the perilymphatic spaces with this compound, the study design encompassed the evaluation of transport across the intrastrial fluid-blood barrier as well. nih.govscience.gov In healthy animal ears, contrast enhancement is typically limited to the perilymph, with no significant enhancement seen in the endolymph, which is regulated by the intrastrial fluid-blood barrier. frontiersin.org
The table below outlines the research context for the investigation of this compound at the intrastrial fluid-blood barrier.
| Aspect | Description | Source |
| Research Objective | To analyze the temporal and spatial parameters of drug penetration of the intrastrial fluid-blood barrier in a mouse model using MRI. | nih.govscience.gov |
| Model System | Intravenous administration of this compound and other contrast agents in Balb/C mice. | nih.govscience.gov |
| Imaging Technique | Ultra-high-field (9.4 T) magnetic resonance imaging (MRI). | nih.gov |
| General Finding in Healthy Animals | Intravenous administration of gadolinium-based contrast agents reliably leads to enhancement of the perilymph, but not the endolymph, suggesting the intrastrial fluid-blood barrier restricts entry. | frontiersin.orgfrontiersin.org |
Advanced Research Applications and Future Directions
Development of Novel Gadoteric Acid Derivatives for Enhanced Properties
The quest for improved MRI contrast agents has led researchers to develop new molecules and formulations derived from or inspired by the stable structure of this compound. The primary goals are to increase the efficiency of the contrast agent, allowing for lower doses, and to direct the agent to specific tissues or cellular markers.
High Relaxivity Agents and Nanoconjugates
A key measure of a T1 contrast agent's effectiveness is its relaxivity (r1), which quantifies its ability to shorten the T1 relaxation time of nearby water protons. patsnap.com Developing agents with higher relaxivity is a major research focus, as it could lead to better image quality or the use of lower gadolinium doses. nih.gov While this compound is known for its exceptional stability, research has explored other agents with inherently higher relaxivity. dovepress.com
A promising strategy to boost relaxivity involves nanotechnology. By attaching multiple gadolinium chelates, similar to this compound, to a larger nanoparticle or macromolecule, the rotational motion of the gadolinium complex is slowed. nih.govresearchgate.net This slower tumbling rate enhances the agent's relaxivity. nih.gov Research has demonstrated that immobilizing Gd(III) chelates on nanoparticles can significantly improve proton relaxation efficiency. nih.gov
Examples of such research include:
DNA-Gd@nanostars: These gold nanostars, functionalized with Gd(III)-DNA, have shown exceptionally high r1 relaxivity values, recorded at 54.7 mM⁻¹s⁻¹ per Gd(III) at 60 MHz and 37°C. This is among the highest reported for a nanoconjugate with one inner-sphere water molecule. nih.gov
Ultrasmall Paramagnetic Nanoparticles (UPNs): Researchers have designed novel gadolinium-free nanoparticles as potential alternatives. One such UPN, composed of a titanium dioxide core decorated with iron oxide, demonstrated relaxometric parameters comparable to this compound in phantom studies. acs.orgnih.gov
Gadolinium-doped Mesoporous Silica Nanoparticles (MSNPs): These nanoparticles offer a high surface area for incorporating gadolinium, achieving an r1 relaxivity of 12.3 mM⁻¹s⁻¹. A key advantage of this design is that the pores remain available for potential drug loading, opening avenues for theranostics (the combination of diagnostics and therapy). ismrm.org
Table 1: Comparative Relaxivity of this compound and Novel Nanoparticles This table is interactive. Click on the headers to sort the data.
| Agent | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field (T) | Notes |
|---|---|---|---|---|---|
| This compound (GA) | 3.80 | 3.53 | 0.93 | 7 | acs.org |
| This compound (GA) | 7.32 | 4.84 | 0.66 | 3 | acs.org |
| Ultrasmall Paramagnetic Nanoparticle (UPN) | 1.32 | 2.35 | 1.78 | 7 | acs.org |
| Ultrasmall Paramagnetic Nanoparticle (UPN) | 1.76 | 2.43 | 1.38 | 3 | acs.orgacs.org |
| Gadolinium-doped MSNPs | 12.3 | Not Specified | Not Specified | Not Specified | ismrm.org |
| DNA-Gd@stars | 54.7 | Not Specified | Not Specified | 1.41 (60 MHz) | nih.gov |
Targeted Delivery Research (e.g., for specific molecular markers)
A significant frontier in contrast agent research is the development of targeted agents that accumulate at specific sites of disease, such as tumors. This approach promises earlier and more accurate diagnosis by highlighting specific molecular markers.
One innovative line of research involves using extracellular vesicles (EVs) as carriers for this compound. A 2024 study demonstrated that EVs derived from canine glioma cells could be loaded with this compound. unimi.it These EVs were shown to cross the blood-brain barrier (BBB) and selectively accumulate within glioblastoma tissue in a murine model. unimi.it This targeted delivery enhanced the MRI contrast of the tumor mass, even when the BBB's integrity was maintained. unimi.itnih.gov This research provides a foundation for using autologous EVs for the precise delivery of diagnostic agents to brain tumors, addressing the significant challenge of bypassing the BBB. unimi.it
Methodological Advancements in MRI Research Utilizing this compound
This compound is not only a subject of research for derivative development but also a crucial tool in advancing MRI methodologies. Its stable and well-understood properties make it a reliable agent for developing and validating new imaging techniques.
Ultra-High-Field MRI Studies
The move towards ultra-high-field (UHF) MRI scanners (7T and above) promises higher signal-to-noise ratios and improved spatial resolution. openaccessjournals.com However, the behavior of contrast agents can change at these higher field strengths. Research using this compound at UHF is essential for characterizing these changes and optimizing imaging protocols.
A notable study used a 9.4 Tesla MRI to analyze the transport of various GBCAs across the blood-perilymph barrier in the mouse inner ear. nih.gov The study compared this compound, gadobutrol (B1674391), gadodiamide, and gadopentetic acid. The results indicated that this compound was the most effective agent in providing rapid and clear morphological enhancement for analyzing the spatial and temporal distribution of the contrast agent in the perilymphatic space. nih.govresearchgate.net Such studies are vital for informing the potential clinical application of GBCAs in UHF MRI for complex anatomical regions. nih.gov
Quantitative MRI Techniques for this compound Characterization
Quantitative MRI moves beyond qualitative image assessment to provide numerical measurements of tissue properties. This compound is frequently used in quantitative techniques like Dynamic Contrast-Enhanced (DCE-) MRI and perfusion-weighted imaging.
DCE-MRI: This technique involves acquiring rapid images before, during, and after the injection of a contrast agent like this compound. oncotarget.com By analyzing the signal intensity changes over time, pharmacokinetic models can be applied to calculate quantitative parameters such as Ktrans (volume transfer coefficient), which reflects vessel permeability. mdpi.comresearchgate.net These quantitative assessments are used to characterize tumor vascularity and response to therapy. oncotarget.com
Perfusion-Weighted Imaging: In studies of brain perfusion, this compound is injected, and the passage of the contrast agent through the brain's blood vessels is tracked. nih.govavma.org This allows for the calculation of key perfusion parameters, including cerebral blood flow (CBF) and mean transit time (MTT). nih.gov These quantitative values provide objective data that can serve as a reference for diagnosing and characterizing various brain diseases. nih.govavma.org
Table 2: Examples of Quantitative MRI Parameters Measured Using this compound This table is interactive. Click on the headers to sort the data.
| Technique | Parameter | Description | Application Example |
|---|---|---|---|
| DCE-MRI | Ktrans (Volume Transfer Coefficient) | Measures the leakage of contrast agent from blood plasma into the extravascular extracellular space, reflecting vessel permeability. | Characterizing tumor microvasculature. mdpi.comresearchgate.net |
| DCE-MRI | Kep (Rate Constant) | Represents the flux of contrast agent from the extravascular extracellular space back to the plasma. | Characterizing tumor microvasculature. researchgate.net |
| DCE-MRI | Ve (Extravascular Extracellular Volume Fraction) | The volume of the extravascular extracellular space per unit volume of tissue. | Characterizing tumor microvasculature. researchgate.net |
| Perfusion MRI | Cerebral Blood Flow (CBF) | The rate of blood delivery to a specific region of the brain. | Characterizing brain diseases. nih.govavma.org |
| Perfusion MRI | Mean Transit Time (MTT) | The average time it takes for blood to pass through a specific brain region. | Characterizing brain diseases. nih.govavma.org |
| Perfusion MRI | Time to Peak (TTP) | The time taken to reach the maximum signal intensity after contrast injection. | Characterizing brain diseases. nih.govavma.org |
Role in Fundamental Understanding of Contrast Mechanisms
The fundamental mechanism of this compound and other GBCAs is rooted in their paramagnetic properties. dovepress.compatsnap.com The gadolinium ion (Gd³⁺) possesses unpaired electrons that create a strong local magnetic field. patsnap.com When placed in the main magnetic field of an MRI scanner, this local field interacts with the surrounding water protons. patsnap.com This interaction dramatically shortens the T1 relaxation time of these protons, causing them to realign more quickly with the main magnetic field after being disturbed by a radiofrequency pulse. patsnap.com The result is a brighter signal on T1-weighted images in tissues where the contrast agent has accumulated. wikipedia.orgebi.ac.uk
Because this compound has a well-defined and highly stable macrocyclic structure that securely holds the Gd³⁺ ion, it serves as a reliable model for studying these fundamental contrast mechanisms. dovepress.commdpi.com Its predictable behavior allows researchers to isolate and investigate the factors that influence relaxivity and contrast enhancement, such as magnetic field strength, temperature, and the local microenvironment. ebi.ac.uk This foundational knowledge is critical for the rational design of next-generation contrast agents with improved properties. nih.gov
Emerging Research Areas and Unexplored Potential
The established clinical utility of this compound has not halted scientific inquiry into its broader applications and biological interactions. Advanced research is actively exploring its potential beyond conventional diagnostic imaging, delving into the nuanced long-term effects of gadolinium exposure and pioneering strategies to enhance its safety profile by minimizing metal ion retention in the body.
Novel Applications Beyond Conventional Imaging
While this compound is a cornerstone of contrast-enhanced MRI, its unique physicochemical properties are being leveraged in innovative research areas that extend beyond anatomical visualization. These emerging applications seek to harness the gadolinium chelate for functional, molecular, and therapeutic purposes.
Theranostics: The concept of theranostics, which integrates diagnostic and therapeutic capabilities into a single agent, is a significant frontier for gadolinium-based compounds. Research is ongoing to develop bifunctional chelators based on the DOTA framework—the ligand in this compound—that can be linked to therapeutic molecules. researchgate.net These DOTA-like complexes could create novel MRI theranostic conjugates, allowing for simultaneous imaging and targeted drug delivery. researchgate.net The high stability of the DOTA chelate is crucial for these applications, ensuring the gadolinium ion remains safely encapsulated while the agent performs its dual function. researchgate.net
Biosensors: this compound is finding utility in the development of sophisticated biosensors for detecting a range of biological molecules and processes.
Aptamer-Based Sensors: A fluorescence-based method has been developed to detect the presence of toxic, unchelated gadolinium ions (Gd³⁺) in solutions of gadolinium-based contrast agents (GBCAs). nih.govjove.com This sensor uses a specific DNA aptamer that experiences a change in fluorescence upon binding to free Gd³⁺, providing a quality control tool to ensure the purity of agents like this compound. nih.govjove.com
Magnetic Levitation (MagLev) Biosensors: In this novel technique, this compound is used as a paramagnetic salt to suspend antibody-functionalized micro-beads in a magnetic field. febscongress.orgresearchgate.net The levitation height of the beads changes when they bind to a target molecule, such as exosomal cancer biomarkers. This platform has shown the ability to distinguish between exosomes from cancerous and healthy lung cells, demonstrating a new diagnostic application for this compound outside of direct imaging. febscongress.orgresearchgate.net
Protein-Based Biosensors: A patented biosensor design involves binding this compound to a glutamate-binding protein. epo.org This innovation aims to detect and quantify neurotransmitters in locations not easily accessible by other methods, such as the brain, potentially aiding in the diagnosis of neurological disorders. epo.org
Molecular Imaging Probes: Researchers are designing biospecific contrast agents by attaching DOTA-Gd chelates to peptides that target specific biological pathways. One such development is a gadolinium-tagged peptide that mimics osteoprotegerin. mdpi.com This novel agent is designed to bind to sites of bone resorption, potentially allowing for the non-invasive imaging and simultaneous inhibition of osteoclast activity, which is implicated in diseases like osteoporosis. mdpi.com
Long-Term Biological Impacts of Low-Level Exposure
Concerns regarding the long-term fate of gadolinium in the body have prompted extensive research into the biological consequences of exposure, even to highly stable macrocyclic agents like this compound. Animal studies are providing critical insights into the subtle, long-term impacts at the cellular and systemic levels.
Studies in animal models have revealed that repeated exposure to this compound can lead to measurable changes in the brain and other organs. nih.govnih.govresearchgate.net Research on rats has shown that chronic administration is associated with increased markers for oxidative stress and inflammation in the hippocampus. nih.govresearchgate.net These biochemical changes were accompanied by observable effects, including hippocampal gliosis (a reaction of glial cells to central nervous system damage) and impairments in behavioral and memory function tests. nih.govresearchgate.net
The mechanisms underlying these observations are thought to involve the induction of oxidative stress, which can trigger cellular responses like inflammation and apoptosis (programmed cell death). nih.govresearchgate.net Even with macrocyclic agents, a key area of investigation is the long-term consequence of gadolinium retention in tissues. nih.gov
Further research has explored the impact on gene expression. A long-term study in rats, 20 weeks after a single exposure to this compound, found a down-regulation of erythroid-related genes in the kidney. cespu.pt Another study comparing short- and long-term effects noted distinctly different patterns of differential gene expression in the kidney over time, suggesting that the body's response to the agent evolves. mdpi.comresearchgate.net While many initial biochemical changes observed shortly after exposure appeared to normalize over the long term, some effects were sustained. mdpi.com
Table 1: Summary of Findings from Long-Term this compound Exposure Studies in Rats
| Study Focus | Key Findings | Referenced Compounds | Source(s) |
|---|---|---|---|
| Behavioral & Cognitive Effects | Impairment in open field and passive avoidance learning tests. | This compound, Gadobutrol | nih.gov, researchgate.net |
| Histopathological Changes | Increased hippocampal gliosis. | This compound, Gadobutrol | nih.gov, researchgate.net |
| Biochemical Markers | Significantly elevated oxidative stress and inflammation markers (e.g., TNF-α, MDA) in the brain. | This compound, Gadobutrol | nih.gov, researchgate.net |
| Renal & Hepatic Biomarkers (Long-Term) | After 20 weeks, the this compound group showed significantly higher iron levels than controls, but liver damage biomarkers (AST, ALT) that were elevated in the short-term had normalized. | This compound, Gadolinium (free ion) | mdpi.com |
| Gene Expression (Long-Term) | Down-regulation of erythroid-related genes in the kidney 20 weeks post-exposure. | This compound, Gadolinium (free ion) | cespu.pt |
Strategies for Minimizing Gadolinium Retention
In response to findings of gadolinium deposition, a significant area of research is dedicated to developing strategies to minimize or prevent the long-term retention of the ion. This research follows two main paths: creating more robust agents and developing methods to remove gadolinium from the body post-administration.
Novel Chelation and Ligand Design: The stability of the chelate is the primary defense against gadolinium release. The DOTA ligand, used in this compound, is considered a "gold standard" for gadolinium chelation due to its high kinetic inertness, which stems from its pre-organized macrocyclic structure that rigidly encapsulates the Gd³⁺ ion. researchgate.netd-nb.info Research in ligand design aims to create next-generation chelators that are even more resistant to dissociation. d-nb.info Another approach involves developing agents with much higher relaxivity, such as Gadopiclenol, which allows for effective imaging at a lower dose, thereby reducing the total amount of gadolinium administered and potentially lowering the risk of deposition. mdpi.com
Chelation Therapy and Decorporation Agents: For gadolinium that has already been deposited, researchers are investigating the potential of "chelation therapy" using decorporation agents to capture and remove the free metal ions from the body. Studies have evaluated the efficacy of ligands like 3,4,3-LI(1,2-HOPO), an orally available agent, which has shown superior ability to chelate and promote the excretion of gadolinium compared to ligands like DTPA. researchgate.net
Advanced Clearance Methods: Novel sorbents are being developed for use in dialysis and hemoperfusion systems to actively remove GBCAs from the blood. ohsu.edu Materials like 1,2-HOPO-SAMMS have demonstrated a high affinity and rapid removal rate for both chelated gadolinium and the free ion from blood and plasma in experimental settings. ohsu.edu This strategy could provide a therapeutic option to rapidly clear the contrast agent from patients, particularly those with impaired renal function. ohsu.edu
Given that oxidative stress is a key mechanism of gadolinium-related toxicity, the potential co-administration of antioxidants presents a plausible, though currently less explored, future strategy to mitigate the biological impact of any retained gadolinium. nih.govnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate the efficacy and safety of Gadoteric acid in preclinical studies?
- Methodological Answer : Preclinical studies typically employ in vivo models such as Sprague-Dawley rats to assess pharmacokinetics and histopathological effects . Key parameters include MRI contrast enhancement, biodistribution (e.g., brain tissue retention), and renal clearance rates. For safety, histopathological analysis of organs (e.g., liver, kidneys) and serum biomarkers (e.g., creatinine for nephrotoxicity) are standardized .
Q. How is this compound’s thermodynamic stability validated in experimental settings?
- Methodological Answer : Stability is tested via in vitro assays under physiological conditions (pH 7.4, 37°C) using techniques like mass spectrometry to detect free gadolinium ions, which indicate dissociation. Comparative studies with linear agents (e.g., gadodiamide) are critical to demonstrate superior stability of macrocyclic agents like this compound .
Q. What are the standard protocols for dose optimization in pediatric MRI studies using this compound?
- Methodological Answer : Pediatric dosing follows weight-based calculations (0.1 mmol/kg BW), validated through pharmacokinetic modeling and safety trials. Studies must include longitudinal monitoring for adverse events (e.g., hypersensitivity) and adjust for renal function, as children exhibit faster glomerular filtration rates .
Advanced Research Questions
Q. How do researchers address contradictory findings on this compound’s long-term neuronal effects in preclinical models?
- Methodological Answer : Contradictions often arise from variations in administration frequency (e.g., single vs. multiple doses) or analytical techniques (e.g., histopathology vs. molecular imaging). A 2023 study resolved discrepancies by standardizing protocols: 5-week dosing followed by a 5-week washout period in rats, with blinded histopathological scoring to minimize bias . Meta-analyses of existing data, as outlined in , are recommended to harmonize findings.
Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s retention in human tissues?
- Methodological Answer : Longitudinal designs require:
- Cohort stratification : By renal function (eGFR thresholds) and age.
- Imaging protocols : Quantitative T1-weighted MRI to measure gadolinium deposition in brain regions (e.g., dentate nucleus).
- Control groups : Patients receiving non-GBCA imaging agents.
- Ethical compliance : Adherence to guidelines for human subjects, including informed consent and IRB approvals, as per and .
Q. How does this compound’s macrocyclic structure influence experimental outcomes compared to linear GBCAs?
- Methodological Answer : The macrocyclic ionic structure confers higher kinetic inertness, reducing gadolinium dissociation by 99% compared to linear agents. Experimental validation includes:
- Chelation assays : Measuring free Gd³⁺ in simulated physiological fluids.
- In vivo retention studies**: this compound shows minimal brain retention in rats (<0.1% vs. 0.5% for gadodiamide) .
- Clinical correlation : Lower incidence of nephrogenic systemic fibrosis (NSF) in patients with renal impairment .
Q. What advanced statistical methods are used to analyze this compound’s pharmacokinetic variability across populations?
- Methodological Answer : Population pharmacokinetics (PopPK) models, such as nonlinear mixed-effects modeling (NONMEM), account for covariates like age, renal function, and body weight. Bayesian approaches integrate prior data to predict individualized dosing, critical for vulnerable populations (e.g., elderly or pediatric patients) .
Data Contradiction Analysis
Q. How can researchers reconcile disparities in reported neurotoxicity risks of this compound?
- Methodological Answer : Disparities stem from:
- Dosage variations : Higher cumulative doses (>20 mmol) correlate with transient signal changes on MRI.
- Analytical sensitivity : Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) detect sub-nanomolar Gd³⁺ levels, whereas older studies relied on less sensitive methods.
- Species-specific differences : Rodent blood-brain barrier permeability may overestimate human risks. Cross-validation with post-mortem human tissue analyses is recommended .
Tables for Key Research Parameters
| Parameter | This compound (Macrocyclic) | Gadodiamide (Linear) | Source |
|---|---|---|---|
| Thermodynamic Stability (log K) | 22.1 | 16.9 | |
| Brain Retention (rats) | <0.1% | 0.5% | |
| Incidence of NSF | 0 cases | 3.4 cases/million |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
